
Tert-butyl 3-(2-hydroxyethoxy)propanoate
Übersicht
Beschreibung
Tert-butyl 3-(2-hydroxyethoxy)propanoate is a reactant used in the synthesis of hydrophilic aminooxy linked and multivalent disaccharide cellobiose derivatives for chemoselective aldehyde/ketone conjugation .
Molecular Structure Analysis
The molecular formula of Tert-butyl 3-(2-hydroxyethoxy)propanoate is C9H18O4 . The InChI representation isInChI=1S/C9H18O4/c1-9(2,3)13-8(11)4-6-12-7-5-10/h10H,4-7H2,1-3H3 . The Canonical SMILES representation is CC(C)(C)OC(=O)CCOCCO . Chemical Reactions Analysis
Tert-butyl 3-(2-hydroxyethoxy)propanoate is a reactant in the synthesis of hydrophilic aminooxy linked and multivalent disaccharide cellobiose derivatives for chemoselective aldehyde/ketone conjugation .Physical And Chemical Properties Analysis
The molecular weight of Tert-butyl 3-(2-hydroxyethoxy)propanoate is 190.24 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 . It has a Rotatable Bond Count of 7 . The Topological Polar Surface Area is 55.8 Ų .Wissenschaftliche Forschungsanwendungen
Organic Synthesis Intermediate
Tert-butyl 3-(2-hydroxyethoxy)propanoate: is primarily used as an intermediate in organic synthesis. Its structure allows for the introduction of tert-butyl protected hydroxy groups into a molecular framework, which can be further manipulated through various synthetic routes .
Pharmaceutical Intermediate
In the pharmaceutical industry, this compound serves as a versatile intermediate. It can be transformed into various pharmacologically active molecules, aiding in the development of new drugs and therapeutic agents .
Polymer Research
The compound’s ability to act as a linker or a chain extender makes it valuable in polymer research. It can be incorporated into polymers to modify their properties, such as enhancing flexibility or improving resistance to degradation .
Bioconjugation
Tert-butyl 3-(2-hydroxyethoxy)propanoate: can be used in bioconjugation techniques. It can link biomolecules to other compounds or surfaces without affecting the biological activity of the molecule it’s attached to, which is crucial in developing diagnostic tools and targeted therapies .
Radiolabeling
This compound has potential applications in radiolabeling, where it can be used to introduce radioisotopes into biomolecules for imaging and diagnostic purposes. Its structure is conducive to the stable attachment of radioisotopes, which can then be tracked in biological systems .
Material Science
In material science, Tert-butyl 3-(2-hydroxyethoxy)propanoate can be used to modify surface properties of materials. It can be used to create coatings that confer specific characteristics, such as hydrophilicity or reactivity, to a material’s surface .
Wirkmechanismus
Target of Action
Tert-butyl 3-(2-hydroxyethoxy)propanoate is a unique chemical compound used in various research and development processes
Mode of Action
It’s known that the hydroxyl group in the compound enables further derivatization or replacement with other reactive functional groups .
Biochemical Pathways
The compound is used as a reactant in the synthesis of hydrophilic aminooxy linked and multivalent disaccharide cellobiose derivatives for chemoselective aldehyde/ketone conjugation
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase its solubility in aqueous media , which could potentially influence its bioavailability.
Result of Action
It’s primarily used as a reactant in the laboratory research and development process and pharmaceutical and chemical production process .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Tert-butyl 3-(2-hydroxyethoxy)propanoate. For instance, it should be stored away from fire sources and oxidizers, in a clean, dry place, away from high temperatures . The compound is also sensitive to acidic conditions, under which the t-butyl protected carboxyl group can be deprotected .
Eigenschaften
IUPAC Name |
tert-butyl 3-(2-hydroxyethoxy)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O4/c1-9(2,3)13-8(11)4-6-12-7-5-10/h10H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWLDITVZGWIKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(2-hydroxyethoxy)propanoate | |
CAS RN |
671802-00-9 | |
| Record name | tert-butyl 3-(2-hydroxyethoxy)propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-chlorobenzo[d]thiazol-2-yl)-3-(3,4-dimethoxyphenyl)propanamide](/img/structure/B1673880.png)



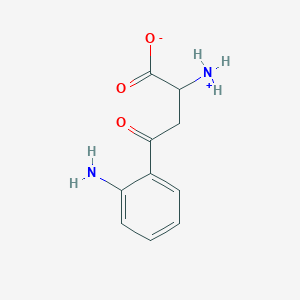
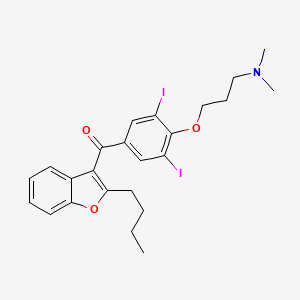
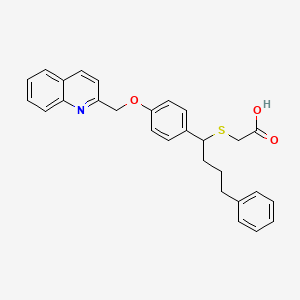
![2-[3-methoxy-2-propoxy-5-[(2R,5R)-5-(3,4,5-trimethoxyphenyl)oxolan-2-yl]phenyl]sulfonylethanol](/img/structure/B1673891.png)
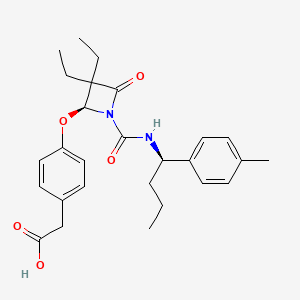
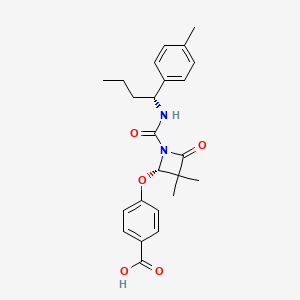
![tert-butyl N-[(2S,3S,5R)-5-benzyl-3-hydroxy-6-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-6-oxo-1-phenylhexan-2-yl]carbamate](/img/structure/B1673898.png)
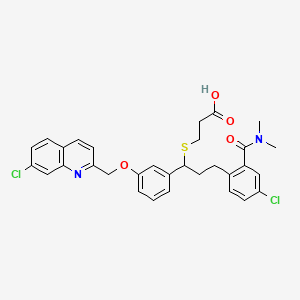
![5-(1-Azabicyclo[2.2.1]heptan-3-yl)-3-cyclopropyl-1,2,4-oxadiazole](/img/structure/B1673902.png)
![1'-benzyl-3,4-dihydro-2H-spiro[naphthalene-1,4'-piperidine]](/img/structure/B1673903.png)